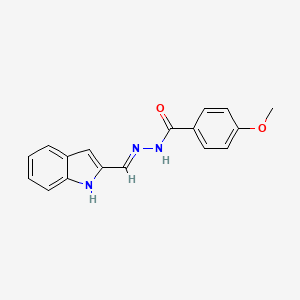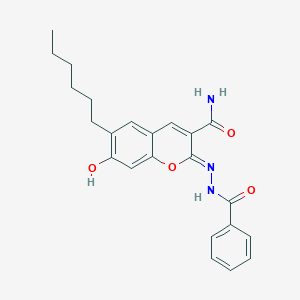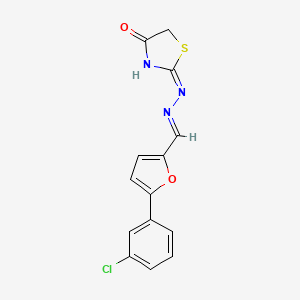![molecular formula C17H21NO3 B3724378 2-{1-[(2-hydroxyphenyl)amino]propylidene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B3724378.png)
2-{1-[(2-hydroxyphenyl)amino]propylidene}-5,5-dimethyl-1,3-cyclohexanedione
Overview
Description
2-{1-[(2-hydroxyphenyl)amino]propylidene}-5,5-dimethyl-1,3-cyclohexanedione is a compound that belongs to the family of chalcones. It is commonly known as Curcumin, which is a natural polyphenol extracted from the rhizome of Curcuma longa. Curcumin has a bright yellow color and is widely used as a spice in Indian cuisine. It has been extensively studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.
Mechanism of Action
The mechanism of action of curcumin is complex and involves multiple pathways and targets. Curcumin has been found to modulate the activity of various enzymes and signaling pathways, including cyclooxygenase-2, lipoxygenase, nuclear factor-kappa B, and mitogen-activated protein kinases. Curcumin has also been found to interact with various proteins, such as transcription factors, growth factors, and cytokines. The exact mechanism of action of curcumin is still not fully understood and is an area of active research.
Biochemical and Physiological Effects:
Curcumin has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. Curcumin has also been found to modulate the activity of various enzymes and signaling pathways involved in these processes. In addition, curcumin has been found to inhibit the formation of beta-amyloid plaques and improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
Curcumin has several advantages for lab experiments. It is a natural compound that is readily available and easy to synthesize. It has also been extensively studied for its potential therapeutic properties, making it a popular compound for research. However, curcumin has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability and make it difficult to administer in vivo. In addition, curcumin can exhibit instability and degradation under certain conditions, which can affect its activity and efficacy.
Future Directions
There are several future directions for research on curcumin. One area of research is the development of novel formulations and delivery methods to improve the bioavailability and efficacy of curcumin. Another area of research is the investigation of the mechanism of action of curcumin, which is still not fully understood. Additionally, there is a need for further studies on the potential therapeutic applications of curcumin, particularly in the areas of cancer and neurodegenerative diseases. Finally, there is a need for clinical trials to evaluate the safety and efficacy of curcumin in humans.
Scientific Research Applications
Curcumin has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. Curcumin has been found to inhibit the activity of various enzymes and signaling pathways that play a role in inflammation, such as cyclooxygenase-2, lipoxygenase, and nuclear factor-kappa B. Curcumin has also been found to scavenge free radicals and inhibit lipid peroxidation, which contributes to its antioxidant properties. In addition, curcumin has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Curcumin has also been shown to have neuroprotective effects, such as reducing beta-amyloid plaque formation and improving cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
2-[C-ethyl-N-(2-hydroxyphenyl)carbonimidoyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-4-11(18-12-7-5-6-8-13(12)19)16-14(20)9-17(2,3)10-15(16)21/h5-8,19-20H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOKNVVNPXGWQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NC1=CC=CC=C1O)C2=C(CC(CC2=O)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[2-(3-chloro-5-ethoxy-4-hydroxybenzylidene)hydrazino]-2-oxoethyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B3724310.png)


![N'-[4-(dimethylamino)benzylidene]-2-(4-hydroxy-2,6-dimethyl-5-pyrimidinyl)acetohydrazide](/img/structure/B3724318.png)
![2-{[4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B3724331.png)
![8-{2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3724336.png)



![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B3724374.png)
![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl 4-fluorobenzoate](/img/structure/B3724382.png)
![2-[(1-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B3724398.png)
![5-(3-chlorophenyl)-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B3724412.png)
![5-(1,3-benzodioxol-5-yl)-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B3724416.png)